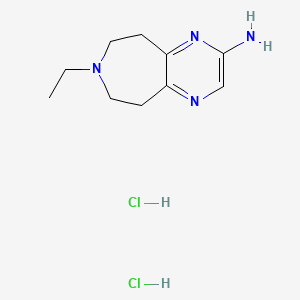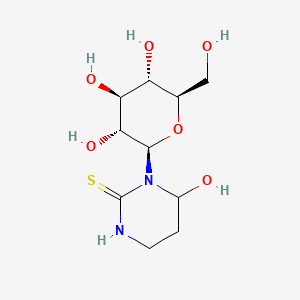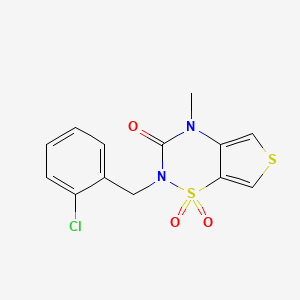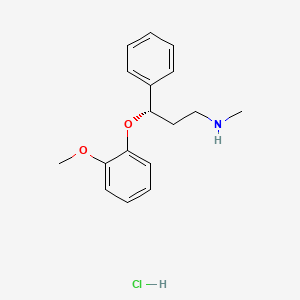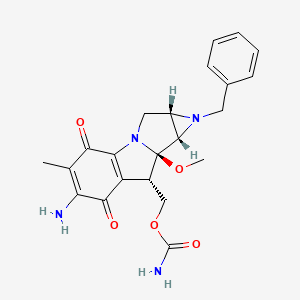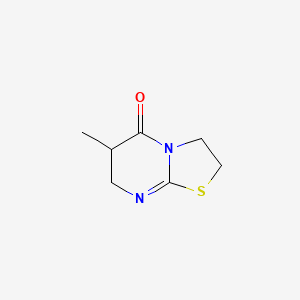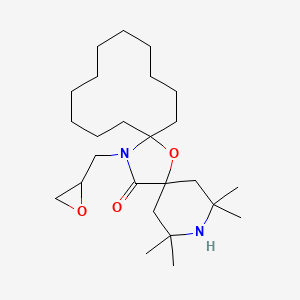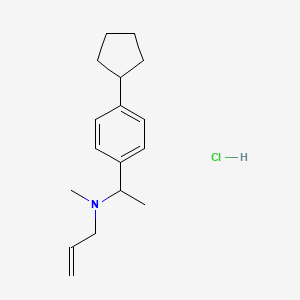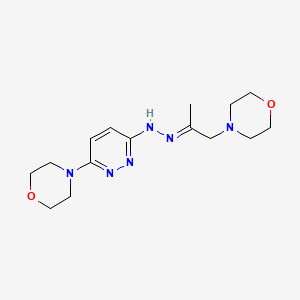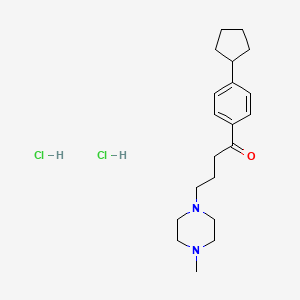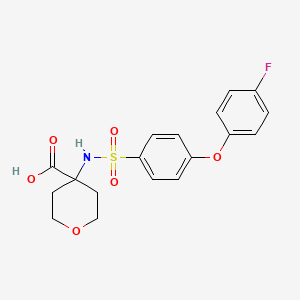
Y86EH62Njl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2H-Pyran-4-carboxylic acid, 4-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)tetrahydro- (Y86EH62Njl) is a synthetic organic molecule with a complex structure. It features a pyran ring, a carboxylic acid group, and a sulfonyl amino group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxylic acid, 4-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)tetrahydro- involves multiple steps:
Formation of the Pyran Ring: The pyran ring is typically synthesized through a cyclization reaction involving an aldehyde and an alcohol under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol group using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Fluorophenoxy Group: This step involves a nucleophilic substitution reaction where a fluorophenol reacts with a suitable leaving group on the pyran ring.
Sulfonylation: The sulfonyl group is introduced through a reaction with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form various oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Hydrolysis: The sulfonyl amino group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines and alcohols.
Bases: Pyridine, sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups in place of the fluorophenoxy group.
Hydrolysis: Formation of sulfonic acids and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its various functional groups allow for a wide range of chemical modifications.
Biology
In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways due to its unique structure and reactivity.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2H-Pyran-4-carboxylic acid, 4-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)tetrahydro- involves its interaction with specific molecular targets. The sulfonyl amino group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran-4-carboxylic acid derivatives: Compounds with similar pyran ring structures but different substituents.
Fluorophenoxy derivatives: Compounds with the fluorophenoxy group but different core structures.
Sulfonyl amino compounds: Compounds with the sulfonyl amino group but different ring systems.
Uniqueness
The uniqueness of 2H-Pyran-4-carboxylic acid, 4-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)tetrahydro- lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
246547-28-4 |
|---|---|
Molekularformel |
C18H18FNO6S |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
4-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]oxane-4-carboxylic acid |
InChI |
InChI=1S/C18H18FNO6S/c19-13-1-3-14(4-2-13)26-15-5-7-16(8-6-15)27(23,24)20-18(17(21)22)9-11-25-12-10-18/h1-8,20H,9-12H2,(H,21,22) |
InChI-Schlüssel |
YALNVAOWTJTOOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


